molecular formula C7H14O B12275198 (1S,3S)-3-methylcyclohexan-1-ol

(1S,3S)-3-methylcyclohexan-1-ol

Cat. No.: B12275198
M. Wt: 114.19 g/mol
InChI Key: HTSABYAWKQAHBT-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3S)-3-methylcyclohexan-1-ol is a chiral alcohol with the molecular formula C7H14O. This compound is characterized by a cyclohexane ring with a methyl group and a hydroxyl group attached to it. The stereochemistry of the compound is defined by the (1S,3S) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-methylcyclohexan-1-ol can be achieved through several methods. One common approach involves the reduction of (1S,3S)-3-methylcyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is advantageous due to its scalability and efficiency in producing large quantities of the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to (1S,3S)-3-methylcyclohexanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to (1S,3S)-3-methylcyclohexane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetone or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in THF or sodium borohydride in ethanol.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in ether.

Major Products

    Oxidation: (1S,3S)-3-methylcyclohexanone.

    Reduction: (1S,3S)-3-methylcyclohexane.

    Substitution: (1S,3S)-3-methylcyclohexyl chloride or bromide.

Scientific Research Applications

(1S,3S)-3-methylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique odor profile.

Mechanism of Action

The mechanism by which (1S,3S)-3-methylcyclohexan-1-ol exerts its effects depends on its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl group plays a crucial role in these interactions, forming hydrogen bonds with target molecules and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R)-3-methylcyclohexan-1-ol: The enantiomer of (1S,3S)-3-methylcyclohexan-1-ol with similar chemical properties but different biological activity.

    Cyclohexanol: A simpler analog without the methyl group, used in various industrial applications.

    3-methylcyclohexanol: A structural isomer with the methyl group in a different position, leading to different chemical and physical properties.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical reactivity and biological activity compared to its enantiomers and structural isomers. This makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

(1S,3S)-3-methylcyclohexan-1-ol

InChI

InChI=1S/C7H14O/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3/t6-,7-/m0/s1

InChI Key

HTSABYAWKQAHBT-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1CCC[C@@H](C1)O

Canonical SMILES

CC1CCCC(C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.